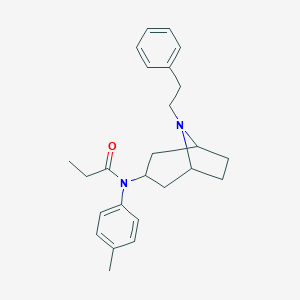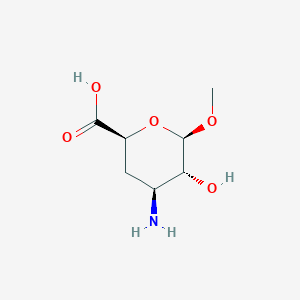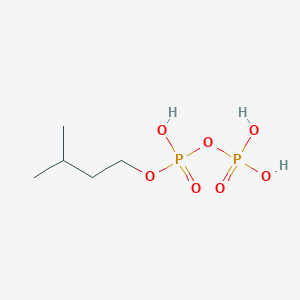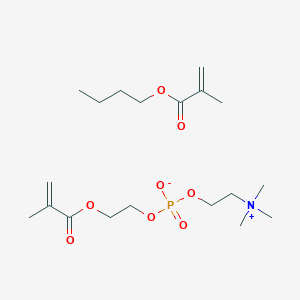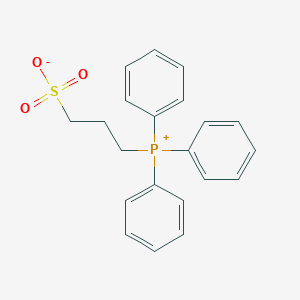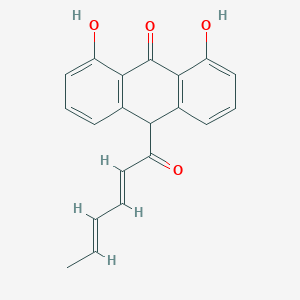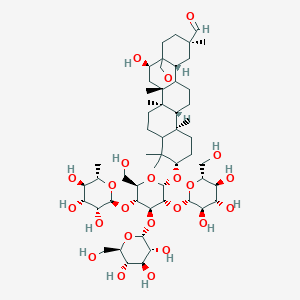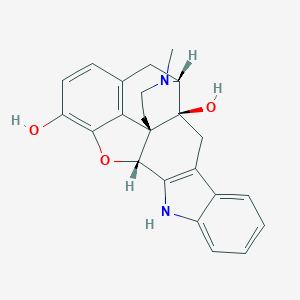
Oxymorphindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxymorphindole is a selective δ-opioid receptor agonist that has been synthesized and studied for its potential analgesic properties. It was designed under the message-address concept, originating from the message site of the δ-opioid receptor-selective antagonist NTI . This compound has shown promise in providing analgesia with reduced side effects compared to traditional opioids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxymorphindole involves the transformation of the 17-nitrogen substituent from cyclopropylmethyl to methyl . Various methods have been reported for the synthesis of indole derivatives, which are prevalent moieties in this compound. These methods include classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis of indole derivatives generally involves the use of aqueous titanium(III) chloride solution at ambient temperature to give indoles via a formal reductive C(sp2)–H amination reaction .
Análisis De Reacciones Químicas
Types of Reactions
Oxymorphindole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include titanium(III) chloride, which is used in the reduction of o-nitrostyrenes to form indoles . Other reagents and conditions depend on the specific synthetic route being employed.
Major Products Formed
The major products formed from the reactions involving this compound are typically indole derivatives, which are crucial for the compound’s biological activity .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of G protein-coupled receptor pathways, resulting in analgesic effects . The compound’s mechanism of action involves the modulation of nociceptive signals in the peripheral and central nervous systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxymorphindole include other δ-opioid receptor agonists and indole derivatives. Some examples are:
Uniqueness
This compound is unique in its selective action on δ-opioid receptors, which allows it to provide analgesia with potentially fewer side effects compared to traditional opioids like morphine . Its combination with loperamide has shown increased potency and reduced risks for dangerous side effects .
Propiedades
Número CAS |
111469-88-6 |
|---|---|
Fórmula molecular |
C23H22N2O3 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(1S,2S,13R,21R)-22-methyl-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C23H22N2O3/c1-25-9-8-22-18-12-6-7-16(26)20(18)28-21(22)19-14(11-23(22,27)17(25)10-12)13-4-2-3-5-15(13)24-19/h2-7,17,21,24,26-27H,8-11H2,1H3/t17-,21+,22+,23-/m1/s1 |
Clave InChI |
YQNZUKAKYJMEFE-LMDOGRNLSA-N |
SMILES |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
SMILES isomérico |
CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
SMILES canónico |
CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5 |
Sinónimos |
oxymorphindole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


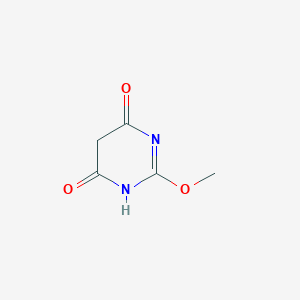

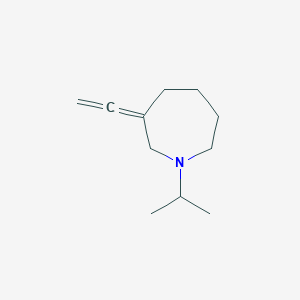
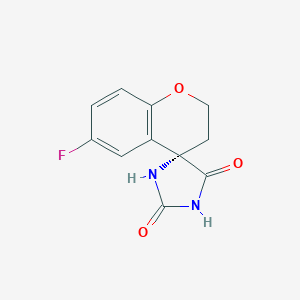
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)

